molecular formula C13H11FN2O3S B11957275 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride CAS No. 1512-43-2

4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B11957275
CAS No.: 1512-43-2
M. Wt: 294.30 g/mol
InChI Key: VCUVCQBPCHOVNY-UHFFFAOYSA-N
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Description

4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with an appropriate carbamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields a sulfonamide derivative, while coupling reactions produce biaryl compounds .

Scientific Research Applications

4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction is often mediated by nucleophilic attack from amino acid side chains, resulting in the formation of a stable covalent complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride is unique due to its combination of the sulfonyl fluoride and carbamoyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and in synthetic chemistry for constructing complex molecules .

Properties

CAS No.

1512-43-2

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

4-[(4-aminophenyl)carbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-1-9(2-8-12)13(17)16-11-5-3-10(15)4-6-11/h1-8H,15H2,(H,16,17)

InChI Key

VCUVCQBPCHOVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)S(=O)(=O)F

Origin of Product

United States

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